3-(1H-pyrazol-4-yl)-5-(trifluoromethyl)aniline
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Overview
Description
3-(1H-pyrazol-4-yl)-5-(trifluoromethyl)aniline is an organic compound that features a pyrazole ring substituted with a trifluoromethyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-4-yl)-5-(trifluoromethyl)aniline typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group and the aniline moiety. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-4-yl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(1H-pyrazol-4-yl)-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-4-yl)-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-4-yl)oxy]pyrazin-2-amine: Another compound with a pyrazole ring and similar functional groups, used as an HPK1 inhibitor.
2,6-di(1H-pyrazol-3-yl)pyridine: A compound with two pyrazole rings, used in the synthesis of ferric complexes.
Uniqueness
3-(1H-pyrazol-4-yl)-5-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable molecule in various research and industrial applications .
Properties
Molecular Formula |
C10H8F3N3 |
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Molecular Weight |
227.19 g/mol |
IUPAC Name |
3-(1H-pyrazol-4-yl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)8-1-6(2-9(14)3-8)7-4-15-16-5-7/h1-5H,14H2,(H,15,16) |
InChI Key |
OOQHPIXNOMVQFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)C2=CNN=C2 |
Origin of Product |
United States |
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